REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:12][N:13](C(OC)OC)C.CO>CN(C=O)C>[CH3:8][O:7][C:5]([C:4]1[CH:9]=[CH:10][N:11]2[N:13]=[CH:12][N:1]=[C:2]2[CH:3]=1)=[O:6]
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CN1
|
Name
|
|
Quantity
|
70.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C(OC)OC
|
Name
|
|
Quantity
|
97.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
381 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
NH2OHSO4
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=2N(C=C1)N=CN2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |